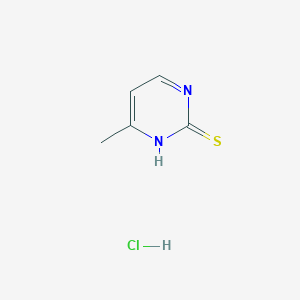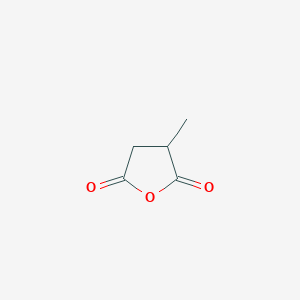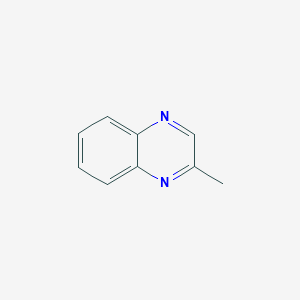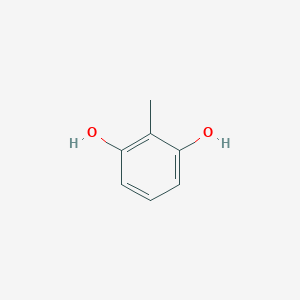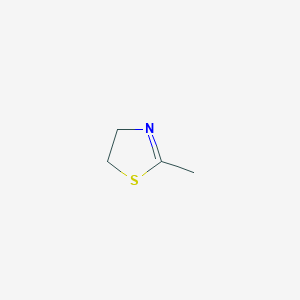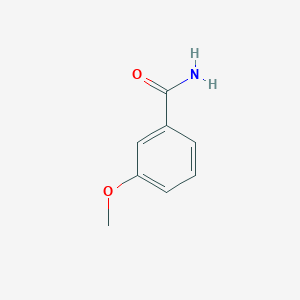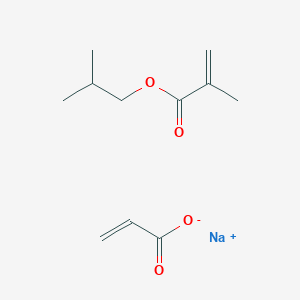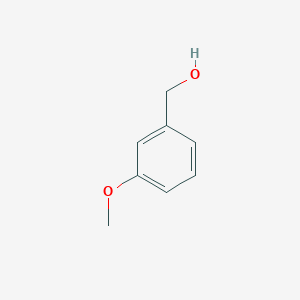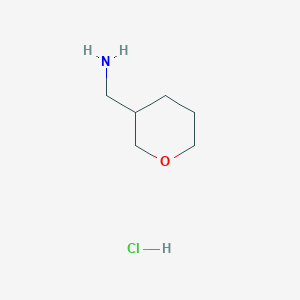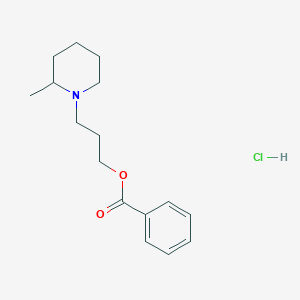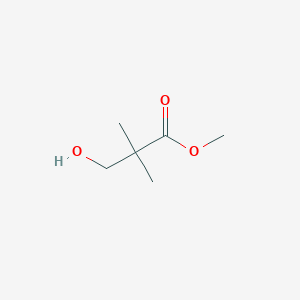
3-羟基-2,2-二甲基丙酸甲酯
概述
描述
“Methyl 3-hydroxy-2,2-dimethylpropanoate” is a chemical compound with the molecular formula C6H12O3 . It is also known as “2,2-Dimethyl-3-hydroxypropionic Acid Methyl Ester” and “Methyl 3-hydroxypivalate” among other names . It is widely used in the synthesis of liquid crystal materials, pharmaceutical intermediates, and dyes .
Synthesis Analysis
The synthesis of “Methyl 3-hydroxy-2,2-dimethylpropanoate” has been achieved by means of the alkylation of methyl isobutyrate silyl enol ether with bis [4- (dimethylamino)phenyl]methanol . Another method involves the decomposition of the compound in a static system, mainly to methyl isobutyrate and formaldehyde .Molecular Structure Analysis
The molecular structure of “Methyl 3-hydroxy-2,2-dimethylpropanoate” can be represented by the InChIKey KJRFTNVYOAGTHK-UHFFFAOYSA-N . The compound has a molecular weight of 132.16 g/mol .Chemical Reactions Analysis
“Methyl 3-hydroxy-2,2-dimethylpropanoate” has been found to decompose, in a static system, mainly to methyl isobutyrate and formaldehyde . The reaction rates were affected in packed and unpacked clean Pyrex .Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-2,2-dimethylpropanoate” has a molecular weight of 132.16 g/mol . Its physical properties include a density of 1.0±0.1 g/cm3, a boiling point of 178.4±0.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.7 mmHg at 25°C .科学研究应用
Chemical Research
“Methyl 3-hydroxy-2,2-dimethylpropanoate” is a chemical compound with the molecular formula C6H12O3 . It is used in chemical research due to its unique properties. It has a density of 1.0400g/mL, a flash point of 76°C, and a boiling point of 177°C to 178°C .
Biofuel Production
Fatty Acid Methyl Esters (FAMEs), such as “Methyl 3-hydroxy-2,2-dimethylpropanoate”, are derived from biomass sources and have potential applications in biofuel production . They can be blended with conventional fuels derived from crude oil, providing a renewable alternative to fossil fuels in the transport sector .
Enhanced Oil Recovery (EOR)
“Methyl 3-hydroxy-2,2-dimethylpropanoate” has potential applications in Enhanced Oil Recovery (EOR). A study investigated the potential of using FAMEs derived from biomass sources to lower the minimum miscibility pressure (MMP) in CO2-crude oil systems, thereby enhancing CO2-EOR performance .
Decomposition Studies
“Methyl 2,2-dimethyl-3-hydroxypropionate” was found to decompose, in a static system, mainly to methyl isobutyrate and formaldehyde . The reaction rates were affected in packed and unpacked clean Pyrex vessels, demonstrating a significant surface effect .
Antiproliferative Activities
Some compounds, including those similar to “Methyl 3-hydroxy-2,2-dimethylpropanoate”, have shown affinity to the heat shock proteins TRAP1 in silico. This could be a potential mode of action that explains the compounds’ antiproliferative activities .
Metal-Assisted Hydrolysis
In one of the earliest reports on metal-assisted lipid hydrolysis, “Methyl 2,2-dimethyl-3-hydroxypropionate” was used to isolate free 2-hydroxy fatty acids .
安全和危害
The compound is classified as potentially hazardous. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
属性
IUPAC Name |
methyl 3-hydroxy-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2,4-7)5(8)9-3/h7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRFTNVYOAGTHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161214 | |
| Record name | Methyl 3-hydroxypivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-2,2-dimethylpropanoate | |
CAS RN |
14002-80-3 | |
| Record name | Methyl 3-hydroxy-2,2-dimethylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-hydroxypivalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxypivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-hydroxypivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-HYDROXYPIVALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKS6ZV8KFW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


